Omeprazole-N-oxide

Genotoxicity Impurity Profiling ICH M7

Generic substitution with other omeprazole metabolites (e.g., 5-hydroxyomeprazole or omeprazole sulfone) is scientifically invalid for compendial testing. Omeprazole-N-oxide (CAS 176219-04-8) is the only pharmacopeia-recognized identity for Omeprazole Related Compound E (USP) and Omeprazole EP Impurity E (EP), mandated for system suitability and impurity limit tests in GMP batch release. - Pharmacopeial Compliance: Listed in USP, EP, BP, and JP monographs for omeprazole/esomeprazole. Substitutes lack certified purity traceability required for ANDA/NDA filings. - Validated Performance: Documented linearity range of 0.00002-0.00118 mg/mL supports ICH Q2(R1) method validation. - Supply Assurance: ≥98% purity reference standard, stored at 2-8°C, shipped under ambient conditions with full Certificates of Analysis.

Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
CAS No. 176219-04-8
Cat. No. B194791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole-N-oxide
CAS176219-04-8
Synonymsomeprazole related compound E
omeprazole-N-oxide
Molecular FormulaC17H19N3O4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
InChIInChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
InChIKeyQZVDQETYNOBUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omeprazole-N-Oxide Overview & Regulatory Status


Omeprazole-N-oxide (CAS 176219-04-8) is a primary oxidative metabolite of the proton pump inhibitor (PPI) omeprazole, formed via CYP3A4-mediated N-oxidation of the pyridine ring [1]. It is also a process-related degradation impurity found in commercial omeprazole and esomeprazole drug products, formally designated as Omeprazole Related Compound E (USP) and Omeprazole EP Impurity E (EP) . As a highly characterized reference standard listed in major global pharmacopoeias (USP, EP, BP, JP), it is an essential analytical tool for impurity profiling, stability-indicating method validation, and the quantitative assessment of drug-drug interaction (DDI) risk associated with omeprazole's metabolic pathway [2].

Why Specificity Matters vs. Generic Substitutes


Generic substitution with other omeprazole metabolites (e.g., 5-hydroxyomeprazole or omeprazole sulfone) or unspecified PPI impurities is invalid for several critical scientific and regulatory reasons. Omeprazole-N-oxide is a structurally unique N-oxide derivative of the pyridine moiety, which dictates its specific chromatographic retention behavior and mass spectrometric fragmentation pattern, differing fundamentally from the sulfone or hydroxy metabolites [1]. Critically, pharmacopoeial monographs (USP, EP, BP) explicitly name and require Omeprazole Related Compound E (Omeprazole-N-oxide) for system suitability and impurity limit tests; any substitute lacks the regulatory recognition and certified purity traceability necessary for GMP-compliant quality control and regulatory filing (ANDA/NDA) . Furthermore, its distinct CYP inhibition profile, characterized by reversible inhibition of both CYP2C19 and CYP3A4, differs from other metabolites that act as time-dependent inhibitors (e.g., omeprazole sulfone), thereby making it an irreplaceable standard for precise in vitro DDI risk assessment studies [1].

Quantitative Differentiation from Closest Analogs


Genotoxicity Safety Profile

In a 2025 integrated toxicological assessment of omeprazole degradation impurities, Omeprazole-N-oxide (Impurity E) was evaluated alongside Omeprazole-sulfone (Impurity D) using in silico, in vitro, and in vivo methodologies. Omeprazole-N-oxide demonstrated a clean genotoxicity profile, showing no mutagenic or clastogenic activity in the bacterial reverse mutation (Ames) test, the in vitro micronucleus test, or the in vivo rat micronucleus assay, with an LD50 >2000 mg/kg in an acute oral toxicity study [1]. This clearly differentiates it from impurities with structural alerts or ambiguous safety profiles, providing definitive, quantitative evidence of its safety for use as a reference standard at typical analytical concentrations.

Genotoxicity Impurity Profiling ICH M7

CYP450 Inhibition Mechanism

A comprehensive 2013 study quantified the in vitro inhibition of CYP2C19 and CYP3A4 by omeprazole and its major metabolites [1]. Unlike omeprazole sulfone (a time-dependent inhibitor, TDI, of CYP2C19) and 5'-O-desmethylomeprazole (a TDI of both CYP2C19 and CYP3A4), Omeprazole-N-oxide was identified as a purely reversible inhibitor of both CYP2C19 and CYP3A4, with no time-dependent component. This is a critical differentiator: while the study highlights the importance of TDI in DDI risk assessment, the unique reversible-only profile of Omeprazole-N-oxide makes it an essential, distinct control for deconvoluting complex CYP-mediated interaction networks and validating in vitro DDI models.

Drug-Drug Interactions CYP2C19 CYP3A4

Global Pharmacopoeial Benchmark

Omeprazole-N-oxide is not a generic research chemical; it is a codified reference standard in the United States Pharmacopeia (USP) as 'Omeprazole Related Compound E' and in the European Pharmacopoeia (EP) as 'Omeprazole EP Impurity E', with parallel recognition in British (BP) and Japanese (JP) compendia [1]. This official status mandates its use in compendial purity tests, system suitability evaluations, and validated analytical methods for omeprazole and esomeprazole drug substances/products. In contrast, many other omeprazole impurities or metabolites (e.g., 5-hydroxyomeprazole, omeprazole sulfone) have no such universal pharmacopoeial designation, making them unsuitable for formal regulatory filings. The USP reference standard is certified for identity, purity, and stability under specified storage conditions (2-8°C) .

Regulatory Compliance Pharmaceutical Quality Control AND/NDA Filing

HPLC Linearity & Sensitivity

A validated HPLC method developed using Omeprazole-N-oxide as a USP reference standard established precise linearity and sensitivity for impurity quantification in esomeprazole drug products [1]. The method demonstrated linearity for Omeprazole-N-oxide within the concentration range of 0.00002–0.00118 mg/mL [1]. This provides a concrete, reproducible analytical window that allows users to accurately determine impurity levels in finished pharmaceutical products against ICH Q3B thresholds. This quantitative performance characteristic is specific to the certified reference standard and cannot be reliably achieved with generic or non-certified compounds due to potential purity or identity variations.

HPLC Method Validation Impurity Quantification ICH Q2(R1)

Primary Application Scenarios


GMP/GLP Impurity Profiling

This is the primary and non-negotiable application. Omeprazole-N-oxide is mandated as 'Omeprazole Related Compound E' in USP and 'Omeprazole EP Impurity E' in EP monographs for the testing of omeprazole and esomeprazole drug substances and products. It must be procured as a certified reference standard to perform compendial system suitability tests, establish impurity limits, and validate analytical methods (e.g., HPLC, UPLC) for batch release and stability studies in GMP/GLP environments [1]. The toxicological safety data demonstrating its non-genotoxicity further justifies its routine use in these high-compliance workflows [2].

In Vitro DDI Risk Assessment

Researchers investigating the complex pharmacokinetics of omeprazole require pure Omeprazole-N-oxide to deconvolute the specific contributions of reversible CYP2C19 and CYP3A4 inhibition from the time-dependent inactivation caused by the parent drug and other metabolites like omeprazole sulfone [1]. It serves as an essential tool compound in in vitro hepatocyte or microsomal assays for building and validating physiologically based pharmacokinetic (PBPK) models used to predict clinical DDI liability, a key component of regulatory submissions for new PPIs or co-administered drugs.

ANDA/NDA Method Validation

For generic drug manufacturers (ANDAs) or innovators (NDAs) developing omeprazole/esomeprazole formulations, the use of Omeprazole-N-oxide reference standard is mandatory for establishing a stability-indicating analytical method that can accurately resolve and quantify this specific impurity from the active pharmaceutical ingredient and other potential degradants [1]. The validated linearity data (e.g., 0.00002–0.00118 mg/mL) provides a quantitative benchmark for method performance and ensures the analytical procedure meets ICH Q2(R1) validation requirements, thereby reducing the risk of regulatory deficiency letters.

DMPK Bioanalytical Standard

In preclinical and clinical DMPK studies, Omeprazole-N-oxide is used as an authentic analytical standard for the quantification of this specific metabolite in biological matrices (e.g., plasma, urine, microsomal incubations) using LC-MS/MS. Its well-defined structure and the availability of high-purity material (≥98%) enable accurate calibration and quality control, which is essential for determining the metabolic ratio (e.g., Omeprazole-N-oxide/Omeprazole AUC) as a biomarker of CYP3A4 activity or for verifying the completeness of metabolic profiling in new chemical entity (NCE) development [1].

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